molecular formula C8H8FNO2 B6266193 methyl 3-fluoro-4-methylpyridine-2-carboxylate CAS No. 1427366-26-4

methyl 3-fluoro-4-methylpyridine-2-carboxylate

Cat. No.: B6266193
CAS No.: 1427366-26-4
M. Wt: 169.2
InChI Key:
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Description

Methyl 3-fluoro-4-methylpyridine-2-carboxylate is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 4-position, and a carboxylate ester group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-methylpyridine-2-carboxylate can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride anion. This reaction typically requires the presence of a strong base and a suitable solvent to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Substitution Reactions: The methyl and carboxylate groups can be modified through substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium fluoride or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiopyridine derivative, while oxidation may produce a pyridine N-oxide.

Scientific Research Applications

Methyl 3-fluoro-4-methylpyridine-2-carboxylate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.

    Material Sciences: It is employed in the synthesis of advanced materials, including polymers and coatings, where the fluorine atom imparts unique properties such as increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoropyridine-4-carboxylate
  • Methyl 3-chloro-4-methylpyridine-2-carboxylate
  • Methyl 3-bromo-4-methylpyridine-2-carboxylate

Uniqueness

Methyl 3-fluoro-4-methylpyridine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, the combination of the fluorine and methyl groups enhances its lipophilicity, improving its ability to interact with biological targets.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-fluoro-4-methylpyridine-2-carboxylate involves the reaction of 3-fluoro-4-methylpyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "3-fluoro-4-methylpyridine-2-carboxylic acid", "Methanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Add the 3-fluoro-4-methylpyridine-2-carboxylic acid to a round-bottom flask.", "Add the dehydrating agent to the flask and stir the mixture at room temperature until the acid is completely dissolved.", "Slowly add methanol to the flask while stirring the mixture.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Pour the mixture into a separatory funnel and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the pure methyl 3-fluoro-4-methylpyridine-2-carboxylate." ] }

CAS No.

1427366-26-4

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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